Product packaging for 1,2,4-Triphenylpyridinium iodide(Cat. No.:CAS No. 80576-28-9)

1,2,4-Triphenylpyridinium iodide

Cat. No.: B2885054
CAS No.: 80576-28-9
M. Wt: 435.308
InChI Key: APYHSPVIZCKZRW-UHFFFAOYSA-M
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Description

1,2,4-Triphenylpyridinium iodide is an organic salt compound provided For Research Use Only. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to a class of pyridinium salts that are gaining significant interest in the field of sustainable chemistry as "metal-free" electrocatalysts. Research on structurally similar triphenylpyridinium derivatives has demonstrated their notable activity in the Hydrogen Evolution Reaction (HER), a critical process for generating clean hydrogen fuel through water electrolysis . The presence of bulky phenyl substituents at the 2, 4, and 6 positions of the pyridine ring is a key structural feature that is understood to enhance the stability of the molecule and its catalytic intermediates by preventing undesirable side reactions . The iodide counterion in this and related compounds is a common feature in various chemical synthesis applications, including the preparation of other functionalized reagents . Researchers are exploring the properties of this compound to understand its electrochemical behavior, potential catalytic mechanisms, and application in developing non-precious-metal alternatives for energy conversion technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18IN B2885054 1,2,4-Triphenylpyridinium iodide CAS No. 80576-28-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triphenylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N.HI/c1-4-10-19(11-5-1)21-16-17-24(22-14-8-3-9-15-22)23(18-21)20-12-6-2-7-13-20;/h1-18H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYHSPVIZCKZRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Triphenylpyridinium Iodide Derivatives

Preparative Routes to Pyrylium (B1242799) Precursors of Triphenylpyridinium Salts

The synthesis of triphenylpyridinium salts is often preceded by the formation of a pyrylium salt intermediate. These oxygen-containing heterocyclic compounds serve as versatile electrophiles that readily react with nucleophiles, such as primary amines, to form the corresponding pyridinium (B92312) salts.

Synthesis of 2,4,6-Triphenylpyrylium (B3243816) Salts as Synthetic Intermediates

A common and well-established method for synthesizing 2,4,6-triphenylpyrylium salts involves the condensation of acetophenone (B1666503) and benzaldehyde (B42025) derivatives. For instance, 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) can be prepared by reacting two equivalents of acetophenone with one equivalent of benzaldehyde in the presence of a strong acid like tetrafluoroboric acid rsc.org. A similar procedure using two moles of benzalacetophenone and one mole of acetophenone in the presence of fluoboric acid also yields 2,4,6-triphenylpyrylium tetrafluoroborate orgsyn.org. The reaction proceeds through the initial formation of chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which then undergoes a Michael addition with a second molecule of acetophenone, followed by cyclization and dehydration to form the pyrylium ring.

Alternatively, 2,4,6-triphenylpyrylium hydrogensulfate can be synthesized in high yield by the condensation of acetophenone and chalcone in the presence of sulfuric acid. This one-pot synthesis involves the in-situ formation of 1,3,5-triphenyl-1,5-pentanedione, which is then dehydrogenated and cyclized.

The choice of the counter-ion (e.g., tetrafluoroborate, hydrogensulfate, perchlorate) can be influenced by the desired solubility and reactivity of the resulting pyrylium salt. These salts are typically crystalline solids that are stable and can be stored for extended periods.

Table 1: Synthesis of 2,4,6-Triphenylpyrylium Salts
Pyrylium SaltReactantsAcid/CatalystYield
2,4,6-Triphenylpyrylium tetrafluoroborateBenzalacetophenone, AcetophenoneFluoboric acid63-68%
2,4,6-Triphenylpyrylium hydrogensulfateAcetophenone, ChalconeSulfuric acid80-82%

Conversion Pathways from Pyrylium Scaffolds to Pyridinium Systems

The conversion of pyrylium salts to pyridinium salts is a straightforward and widely used transformation. The pyrylium ring is highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Primary amines react with 2,4,6-triphenylpyrylium salts to yield N-substituted 2,4,6-triphenylpyridinium salts rsc.org. This reaction, often referred to as the Katritzky reaction, is a powerful tool for the synthesis of a wide variety of pyridinium compounds.

The reaction proceeds via a nucleophilic addition of the primary amine to the pyrylium ring, leading to a ring-opened intermediate, which then cyclizes to form the thermodynamically more stable pyridinium ring. To obtain 1,2,4-triphenylpyridinium iodide, one would react a 2,4-diphenylpyrylium salt with aniline, followed by an anion exchange to introduce the iodide. However, the more common precursor is the 2,4,6-triphenylpyrylium salt, which upon reaction with aniline, would yield 1,2,4,6-tetraphenylpyridinium salts. The subsequent introduction of the iodide can be achieved through metathesis with an iodide salt, such as sodium iodide or potassium iodide.

Direct Synthesis and Derivatization Strategies for Triphenylpyridinium Systems

While the conversion of pyrylium salts is a dominant strategy, direct methods for the synthesis of substituted pyridinium systems, including multicomponent reactions, have been developed to enhance efficiency and molecular diversity.

Multicomponent Reaction Protocols for Substituted Pyridines

Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of substituted pyridines, various MCRs have been explored.

The Hantzsch pyridine (B92270) synthesis is a classic example of a multicomponent reaction that can be adapted to produce a variety of pyridine derivatives. While the original Hantzsch synthesis yields dihydropyridines, modifications and subsequent oxidation can lead to the corresponding pyridines. A typical Hantzsch-type reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt. To synthesize a triphenyl-substituted pyridine, one could envision a reaction involving benzaldehyde, a β-ketoester bearing phenyl groups, and a nitrogen source.

More contemporary MCRs for pyridine synthesis often involve domino reactions that proceed through a series of intramolecular transformations. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved through the reaction of malononitrile, an aromatic aldehyde, and a ketone in the presence of a base.

The efficiency and selectivity of multicomponent reactions for pyridine synthesis can be significantly enhanced through the use of catalysts. Both homogeneous and heterogeneous catalysts have been employed to promote these transformations.

Molecular iodine has been shown to be an effective catalyst for one-pot multicomponent reactions for the synthesis of various heterocyclic compounds, including those with a pyridine core rsc.org. For example, a domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles catalyzed by molecular iodine can produce complex fused pyridine systems rsc.org.

Table 2: Catalytic Approaches in Multicomponent Pyridine Synthesis
Catalyst TypeExample CatalystReaction Type
HomogeneousMolecular IodineDomino reaction of aldehydes, active methylene (B1212753) compounds, and amines
HomogeneousPalladium complexesCycloaddition/condensation reactions
HeterogeneousZeolitesCondensation reactions

Functionalization of Pyridine and its Derivatives

The direct functionalization of the pyridine ring is a cornerstone of synthesizing substituted pyridinium salts. This can be achieved through several approaches, including electrophilic amination to form the pyridinium cation and direct C-H functionalization to introduce substituents onto the pyridine ring.

Electrophilic N-Amination Strategies for Pyridinium Salt Formation

The formation of N-aminopyridinium salts is a key step in the synthesis of various pyridinium derivatives. This transformation involves the N-amination of a pyridine derivative using an electrophilic aminating reagent, which essentially transfers an "NH2+" equivalent to the pyridine nitrogen. nih.gov One of the earliest reported and commercially available N-aminopyridinium salts, N-aminopyridinium iodide, is synthesized using hydroxylamine-O-sulfonic acid (HOSA) and pyridine. nih.gov

Other electrophilic aminating reagents have also been successfully employed. For instance, mesitylsulfonyl hydroxylamine (B1172632) (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are effective for the nitrogen transfer to pyridine derivatives. nih.gov In 2003, a notable method was reported for the efficient synthesis of a range of N-aminopyridinium salts with diverse substitution patterns on the pyridine ring, utilizing DPH as the electrophilic aminating agent. nih.gov

The counteranion of the resulting N-aminopyridinium salt can be readily exchanged. This is typically achieved by deprotonation with a base like potassium carbonate to form a pyridinium ylide, followed by protonation with a desired acid (HX) to introduce the new counteranion. nih.gov Furthermore, the N-amino group of these pyridinium salts can undergo further functionalization, such as N-sulfonylation, N-acylation, or N-alkylation, by reacting with appropriate electrophiles. nih.gov Palladium-catalyzed cross-coupling reactions have also been demonstrated for the N-arylation of N-aminopyridinium salts. nih.gov

ReagentDescriptionReference
Hydroxylamine-O-sulfonic acid (HOSA)Used for the synthesis of the first reported N-aminopyridinium iodide. nih.gov nih.gov
Mesitylsulfonyl hydroxylamine (MSH)An electrophilic aminating reagent for nitrogen transfer to pyridines. nih.gov nih.gov
O-(2,4-dinitrophenyl)hydroxylamine (DPH)Utilized for the efficient synthesis of a variety of N-aminopyridinium salts. nih.gov nih.gov
C-H Functionalization in the Synthesis of Triphenylpyridine Derivatives

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of functionalized pyridine derivatives, minimizing the generation of waste. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, which are often required in traditional synthetic methods. rsc.orgresearchgate.net However, the direct and selective functionalization of the pyridine ring presents challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.orgresearchgate.net

Despite these difficulties, significant progress has been made in the regioselective C-H functionalization of pyridines. nih.govslideshare.net Various methods have been developed to control the position of functionalization, including nucleophilic addition to activated pyridines, metallation followed by reaction with electrophiles, and transition-metal-mediated reactions. slideshare.net Transition metal catalysis, in particular, has proven effective for the C-H functionalization of pyridines, with metals such as palladium, copper, nickel, rhodium, ruthenium, iron, and silver being employed. nih.gov

For the synthesis of triphenylpyridine derivatives, C-H arylation is a key transformation. Palladium-catalyzed direct C-H arylation of pyridine N-oxides is one such method that has been explored. slideshare.net The regioselectivity of these reactions can be influenced by factors such as the directing group, the catalyst, and the reaction conditions. slideshare.netresearchgate.net

Cross-Coupling Methodologies for Aryl-Substituted Pyridines

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl-substituted pyridines.

Suzuki Coupling Reactions in the Preparation of 2,4,6-Triphenylpyridine (B1295210) Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the synthesis of biaryl compounds, including triphenylpyridine derivatives. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or ester.

The synthesis of 2,4,6-triphenylpyridine derivatives can be achieved by the Suzuki coupling of a 2,4,6-trihalopyridine with phenylboronic acid. The regioselectivity of the coupling can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, a high degree of regioselectivity has been observed in the synthesis of pyridine derivatives using Suzuki-Miyaura conditions. researchgate.net

Challenges in the Suzuki coupling of pyridine derivatives can arise from the electron-deficient nature of the pyridine ring, which can lead to slow transmetalation and decomposition of the organoboron reagent. nih.gov However, the development of highly active catalyst systems has enabled the efficient coupling of even challenging substrates like 2-pyridyl nucleophiles with aryl halides. nih.gov

Catalyst SystemSubstratesKey FeaturesReference
Pd2dba3 / Phosphite or Phosphine Oxide Ligands2-Pyridylboronates and aryl/heteroaryl bromides/chloridesHighly active for coupling of 2-pyridyl nucleophiles. nih.gov nih.gov
Pd(PPh3)4(Het)ArB(OH)2 and trihalogenated pyridopyrimidinesRegioselective coupling. researchgate.net researchgate.net
Homogeneous Palladium CatalystsAryl boronic acids and aryl bromidesHigh selectivity and yields under mild conditions.

Transformations from Alternative Heterocyclic Precursors (e.g., Thiapyrylium Salts)

Pyridinium salts can also be synthesized from other heterocyclic precursors. A common method involves the transformation of pyrylium salts. researchgate.netnih.gov Pyrylium salts, which are six-membered aromatic rings containing a trivalent oxygen atom, react with primary amines to yield pyridinium salts. researchgate.net This reaction proceeds through a nucleophilic attack of the amine on the pyrylium ring, followed by ring opening and subsequent cyclization to form the pyridinium ring. researchgate.net

The synthesis of the precursor 2,4,6-triphenylpyrylium salts can be achieved through the condensation of acetophenone and benzaldehyde derivatives. researchgate.net These pyrylium salts can then be reacted with an appropriate amine to furnish the corresponding N-substituted 2,4,6-triphenylpyridinium salt. researchgate.net Continuous-flow synthesis methods have been developed for the efficient production of both pyrylium salts and their subsequent conversion to N-alkyl triphenylpyridinium compounds, significantly reducing reaction times compared to batch processes. nih.gov

Stereoselective and Regioselective Aspects in Triphenylpyridinium Synthesis

Controlling stereoselectivity and regioselectivity is crucial in the synthesis of complex molecules like substituted triphenylpyridinium salts.

The regioselectivity of C-H functionalization of pyridines is a significant challenge. nih.govchemrxiv.org The inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions. researchgate.net However, various strategies have been developed to achieve regioselective functionalization at other positions, often through the use of directing groups or specific catalytic systems. nih.govslideshare.net For instance, the use of a simple maleate-derived blocking group has been shown to enable excellent control for Minisci-type decarboxylative alkylation at the C4 position of pyridines. chemrxiv.org

In Suzuki coupling reactions for the synthesis of polysubstituted pyridines, regioselectivity can be achieved by exploiting the differential reactivity of various halogen substituents on the pyridine ring. researchgate.net For example, in a trihalogenated pyridine, the different halogens can be sequentially substituted by careful selection of the reaction conditions.

While the synthesis of achiral this compound does not involve stereoselectivity, the synthesis of chiral derivatives would require enantioselective or diastereoselective methods. This could be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of stereocenters.

Strategies for Enantioselective Access to Pyridinium Derivatives

The creation of chiral pyridinium derivatives from prochiral precursors represents a significant synthetic challenge. Enantioselective methodologies are crucial for accessing molecules with specific three-dimensional arrangements, which is often a prerequisite for biological activity and applications in materials science.

One powerful strategy for the enantioselective synthesis of pyridinium derivatives involves the dearomatization of the pyridine ring. researchgate.netrsc.org This approach transforms a flat, aromatic system into a three-dimensional, non-aromatic structure, allowing for the creation of stereocenters. Catalytic dearomatization of pyridinium ion derivatives has emerged as a robust method for constructing chiral N-heterocycles. researchgate.net For instance, rhodium-catalyzed enantioselective addition of arylboronic acids to pyridinium salts can deliver dihydropyridines with a fully substituted stereocenter adjacent to the nitrogen atom in high yield and enantioselectivity. researchgate.net A similar rhodium-catalyzed approach using arylboronic acid pinacol (B44631) esters has been employed for the enantioselective dearomatization of nicotinamide-derived pyridinium salts, affording dihydropyridine (B1217469) carboxamides with excellent regio- and enantioselectivity (up to 99% ee). acs.org

Organocatalysis also offers effective strategies for the dearomatization of pyridinium salts. rsc.org Chiral tertiary amine Lewis base catalysts can generate C(1)-ammonium enolates that react with pyridinium salts as electrophiles. rsc.org This methodology facilitates the enantioselective synthesis of 1,4-dihydropyridines. rsc.org These catalytic asymmetric reactions provide a direct route to enantioenriched piperidine (B6355638) precursors, which are common structural motifs in FDA-approved drugs and natural products. acs.orgrsc.orgbohrium.com

Below is a table summarizing catalytic systems used in the enantioselective synthesis of pyridinium derivatives.

Catalyst SystemNucleophileProduct TypeEnantiomeric Excess (ee)
Rhodium(I)/BINAPBoronic AcidDihydropyridinesHigh
Rh/(R)-Xyl-BINAPArylboronic acid pinacol estersDihydropyridine carboxamidesup to 99%
Chiral IsothioureaC(1)-Ammonium Enolates1,4-DihydropyridinesHigh
Chiral Copper CatalysisNot Specifiedδ-LactamsHigh

This table illustrates common catalytic systems and their effectiveness in the enantioselective synthesis of various pyridinium derivatives based on available research.

Regiocontrol in the Functionalization of Pyridine Rings

Achieving regiocontrol in the functionalization of pyridine rings is a significant challenge due to the electronic nature of the heterocycle and the presence of the Lewis-basic nitrogen atom. researchgate.net The direct and selective functionalization of pyridine is often difficult because of its electron-poor character and the coordinating power of the nitrogen. rsc.orgbohrium.com

Several factors influence the regioselectivity of reactions involving the pyridine ring. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the positions ortho and para to the nitrogen atom (C2, C4, and C6). Radical functionalization regioselectivity can be influenced by the nucleophilicity of the radical, with nucleophilic radicals attacking the electron-deficient C2 and C4 positions. nih.gov The presence of substituents on the pyridine ring also plays a crucial role in directing incoming reagents. Electron-withdrawing groups can enhance the reactivity of the ring towards nucleophiles and influence the position of attack. researchgate.net

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of pyridines. researchgate.netresearchgate.net By using a directing group, it is possible to achieve high regioselectivity. For example, in 2-phenylpyridine, the pyridine nitrogen can act as a directing group to facilitate C-H activation at the ortho position of the phenyl ring. researchgate.net Various strategies, including the design of specific ligands and the use of transient directing groups, have been developed to control the regioselectivity of these transformations. researchgate.net

The following table outlines key factors that influence regiocontrol in the functionalization of the pyridine ring.

Influencing FactorDescriptionExample Outcome
Electronic Effects The inherent electron-deficient nature of the pyridine ring directs nucleophiles to the C2, C4, and C6 positions.Nucleophilic aromatic substitution typically occurs at the 2- or 4-position.
Steric Hindrance Bulky substituents can block access to certain positions on the ring, favoring reaction at less hindered sites.Functionalization may be directed away from a sterically crowded position.
Directing Groups A functional group on the pyridine or a substituent can coordinate to a catalyst, directing the reaction to a specific nearby C-H bond.Ortho-metalation and subsequent functionalization.
Catalyst Control The choice of catalyst and ligands can significantly influence the regiochemical outcome of a reaction.Different metal catalysts can lead to selective C-H functionalization at different positions.
Radical Nucleophilicity The nature of a radical species (nucleophilic vs. electrophilic) can determine its preferred site of attack on the pyridine ring. nih.govNucleophilic radicals favor the electron-poor C2 and C4 positions. nih.gov

This table provides a summary of the major factors that chemists can manipulate to achieve desired regioselectivity in the synthesis of substituted pyridines.

Reactivity and Mechanistic Pathways of Triphenylpyridinium Iodide Compounds

Radical Chemistry and Single-Electron Transfer (SET) Processes

Triphenylpyridinium salts, particularly 1,2,4-triphenylpyridinium iodide and its analogs often referred to as Katritzky salts, have emerged as versatile scaffolds in radical chemistry. rsc.orgdeepdyve.comresearchgate.net Their reactivity is rooted in their ability to undergo single-electron transfer (SET) processes, making them valuable precursors for a variety of radical species. nih.govresearchgate.net The pyridinium (B92312) core, being electron-deficient, can readily accept an electron, initiating a cascade of reactions that lead to the formation of carbon-, nitrogen-, or oxygen-centered radicals. researchgate.netrsc.org

Triphenylpyridinium Salts as Precursors for Carbon-, Nitrogen-, and Oxygen-Centered Radicals

N-functionalized pyridinium salts are widely utilized as precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single-electron transfer. researchgate.net This process typically involves the homolytic cleavage of the N-substituent bond, releasing the substituent as a radical. researchgate.net

Carbon-Centered Radicals: Alkylpyridinium salts, which can be synthesized from primary amines, serve as excellent precursors for alkyl radicals. rsc.orgresearchgate.net Upon single-electron reduction, these salts undergo C-N bond cleavage to generate the corresponding alkyl radical. researchgate.netrsc.org This strategy has been successfully applied in various deaminative functionalization reactions, where a primary amine is converted into a radical for subsequent bond formation. rsc.orgresearchgate.net For instance, the Watson group demonstrated the use of alkylpyridinium salts in a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting their utility as a source of carbon-centered radicals. rsc.org

Nitrogen-Centered Radicals: N-aminopyridinium salts are effective precursors for generating nitrogen-centered radicals. nih.govacs.org Single-electron reduction of these salts leads to the cleavage of the N-N bond, producing an amidyl radical. nih.gov This approach has been employed in the direct C-H amidation of arenes and heteroarenes under photoredox catalysis. acs.org The reactivity of the generated N-centered radical can be tuned by modifying the substituents on the amino group. acs.orgchemrxiv.org

Oxygen-Centered Radicals: N-alkoxy pyridinium salts can be used to generate oxygen-centered radicals. A notable example is the use of these salts as a source of alkoxyl radicals, which can act as hydrogen atom transfer (HAT) reagents. nih.gov

Photoinduced Radical Generation and Catalytic Cycles

Photoinduced processes have significantly expanded the utility of triphenylpyridinium salts in radical chemistry. rsc.orgresearchgate.netresearchgate.net The pyridinium moiety's low-lying vacant π* orbital makes it an excellent electron acceptor, facilitating photoinduced electron transfer (PET). rsc.org This can occur through either a reductive or oxidative quenching cycle, depending on the specific reaction conditions and the nature of the photocatalyst or electron donor. rsc.orgsci-hub.se

In a typical photocatalytic cycle, a photocatalyst, upon excitation by visible light, transfers an electron to the pyridinium salt. rsc.org This SET event triggers the fragmentation of the salt, releasing a radical species and the stable 2,4,6-triphenylpyridine (B1295210) byproduct. rsc.orguniovi.es The generated radical can then participate in various chemical transformations, such as addition to alkenes or cross-coupling reactions. rsc.orgnih.gov

Dual catalytic systems, often combining photoredox and nickel catalysis, have proven particularly effective. rsc.orgacs.org In such systems, the photocatalyst generates the radical from the pyridinium salt, which is then intercepted by a nickel catalyst to facilitate cross-coupling reactions. rsc.org

Catalyst SystemReactantsProduct TypeReference
Photocatalyst (e.g., Ir or Ru complex)N-Alkylpyridinium Salt, AlkeneGiese-type addition product nih.gov
Ni/Photoredox Dual CatalysisN-Alkylpyridinium Salt, Aryl HalideCross-coupling product rsc.orgacs.org
Chiral Amine Catalyst/Visible LightAldehyde, Amino acid-derived Pyridinium SaltEnantioselective α-alkylation product nih.gov

Role of Electron Donor-Acceptor (EDA) Complexes in Reactivity

The formation of electron donor-acceptor (EDA) or charge-transfer complexes plays a crucial role in the reactivity of triphenylpyridinium salts, particularly in catalyst-free systems. nih.govnih.gov An EDA complex can form between the electron-deficient pyridinium salt (acceptor) and an electron-rich species (donor), such as a Hantzsch ester, triethylamine (B128534) (Et3N), or even another reactant like bis(catecholato)diboron (B79384) (B2cat2). nih.govacs.org

This ground-state complexation creates a new species that can absorb visible light, initiating a photoinduced electron transfer within the complex. nih.govnih.gov This PET leads to the generation of a radical cation from the donor and a radical anion from the pyridinium salt, which then fragments to produce the desired radical and 2,4,6-triphenylpyridine. nih.gov This EDA complex-mediated pathway enables a range of deaminative functionalizations to proceed under catalyst-free conditions, powered by visible light. nih.gov Mechanistic studies have provided evidence for the formation of these EDA complexes through spectroscopic analysis. nih.govnih.gov

Nucleophilic Substitution Reactions on Triphenylpyridinium Salts

Triphenylpyridinium salts are also susceptible to nucleophilic attack, a reactivity that has been studied for decades. uniovi.es The positively charged pyridinium ring makes the attached substituent a good leaving group, facilitating nucleophilic substitution reactions. rsc.org

Kinetic and Mechanistic Studies of Substitution Reactions (e.g., unimolecular and bimolecular pathways)

Kinetic studies have revealed that nucleophilic substitution reactions on pyridinium salts can proceed through various mechanisms, including unimolecular (SN1) and bimolecular (SN2) pathways. cdnsciencepub.compsu.edu The operative mechanism is influenced by factors such as the structure of the pyridinium salt, the nature of the nucleophile, and the solvent. cdnsciencepub.compsu.edu

For instance, the solvolysis of certain N-alkylpyridinium salts can proceed via an SN1 mechanism, involving the formation of a carbocation intermediate. cdnsciencepub.com In other cases, particularly with strong nucleophiles, an SN2 mechanism is favored, where the nucleophile directly displaces the pyridine (B92270) leaving group. psu.edu

Gas-phase studies using Fourier transform ion cyclotron resonance mass spectrometry have provided evidence for intramolecular SN2 reactions within cationic substrates, where a neutral nucleophilic group displaces a neutral pyridine leaving group. rsc.org However, intermolecular gas-phase SN2 reactions with pyridine as the leaving group have not been observed. rsc.org

The leaving group ability in nucleophilic aromatic substitution (SNAr) on pyridinium rings can differ from that observed in typical activated aryl systems. For example, in the reaction of N-methyl-4-substituted pyridinium salts with piperidine (B6355638), a different leaving group order is observed compared to the typical F > NO2 > Cl ≈ Br > I order. researchgate.net

Reaction TypeProposed MechanismKey FindingsReference
Solvolysis of 1-(p-methoxybenzyl)-2,4,6-triphenylpyridinium tetrafluoroborate (B81430)SN1 / SN2 BorderlineBoth unimolecular (via free carbocations) and bimolecular pathways proceed independently. cdnsciencepub.com
Reaction of N-benzyl-2,4,6-triphenylpyridinium cations with piperidineSN2Steric effects in the pyridinium ring significantly influence reaction rates. psu.edu
Intramolecular reaction of N-(2-piperidinoethyl)-2,4,6-triphenylpyridinium cationIntramolecular SN2Direct detection of the cationic cyclized product in the gas phase. rsc.org
Reaction of N-methyl-4-substituted pyridinium salts with piperidineSNArSecond-order in piperidine, involving rate-determining hydrogen-bond formation. researchgate.net

Reactivity with Neutral and Anionic Nucleophiles

Triphenylpyridinium salts react with a range of both neutral and anionic nucleophiles.

Neutral Nucleophiles: Neutral nucleophiles such as amines (e.g., piperidine) and alcohols can attack the pyridinium salt, leading to the displacement of the triphenylpyridine leaving group. psu.educdnsciencepub.com The reaction of N-benzyl-2,4,6-triphenylpyridinium cations with piperidine in chlorobenzene (B131634) has been a subject of detailed kinetic studies. psu.edu In some cases, the reaction with neutral nucleophiles can be complex. For example, the role of pyridine in the methanolysis of triphenylmethyl chloride involves the formation of a complex rather than a simple quaternary ammonium (B1175870) salt. cdnsciencepub.com

Anionic Nucleophiles: Anionic nucleophiles, such as azide (B81097) and sulfinate anions, also react with triphenylpyridinium salts. researchgate.netajol.inforsc.org The reaction of an optically active phenylalanine ethyl ester triphenylpyridinium salt with azide resulted in a partially inverted product, indicating a substitution reaction at the chiral center. researchgate.netajol.infoudsm.ac.tzudsm.ac.tz Sulfinate anions can act as nucleophiles in a base-catalyzed C4-sulfonylation of N-heteroarenes via a two-electron process. rsc.org This is in contrast to the photoinduced radical pathway where sulfinates act as electron donors. rsc.org The steric hindrance around the pyridinium ring can affect the ease of nucleophilic attack. rsc.org

Ring Transformation and Rearrangement Reactions

The structural framework of triphenylpyridinium iodide and related pyridinium salts is not static; it can undergo significant transformations and rearrangements, leading to a diverse array of new molecular architectures. These reactions are pivotal in synthetic chemistry for accessing novel heterocyclic compounds that might be difficult to synthesize through other means.

Ring-Opening Reactions Leading to Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Diazepines)

Pyridinium salts, including this compound, can serve as precursors to other heterocyclic systems through ring-opening reactions. These transformations often proceed through intermediates that can be trapped or can rearrange to form new ring structures.

One notable transformation is the formation of pyrroles. An iodine-mediated synthesis of 2-formylpyrroles from pyridinium salts has been reported. researchgate.netresearchgate.net Mechanistic studies suggest that this process involves a novel water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence to construct the pyrrole (B145914) ring. researchgate.net

Furthermore, pyridinium salts can be expanded to seven-membered rings like diazepines. Photochemical skeletal editing of pyridines has been shown to produce 1,2-diazepine intermediates, which can be isolated or further transformed. chemistryviews.org This method involves irradiating pyridinium salts with LED light, leading to ring expansion. chemistryviews.org Additionally, heating 1-benzyl-2,4,6-triphenylpyridinium (B226668) tetrafluoroborate with a strong base can lead to the formation of 3H-2,4,6,7-tetraphenylazepine. researchgate.net The synthesis of various benzodiazepine (B76468) derivatives can also be achieved through the ring-opening and subsequent ring-closure of benzimidazole (B57391) salts. researchgate.net

The table below summarizes key ring transformation reactions of pyridinium salts.

Starting MaterialReagents/ConditionsProduct(s)Reference(s)
Pyridinium saltsI₂, H₂O2-Formylpyrroles researchgate.netresearchgate.net
Pyridinium saltsLED light (365 nm)1,2-Diazepines chemistryviews.org
1-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborateStrong base, heat3H-2,4,6,7-Tetraphenylazepine researchgate.net
Benzimidazole saltsHydrolysis, C-H activationPyrido-benzodiazepines researchgate.net

Skeletal Editing and Structural Diversification via Rearrangements

Skeletal editing is a powerful synthetic strategy that allows for the precise modification of a molecule's core structure, offering a direct route to structural diversification. nih.gov This approach can circumvent the need for lengthy de novo syntheses when aiming to alter the fundamental framework of a molecule. escholarship.org

In the context of pyridinium chemistry, skeletal editing can manifest as atom-pair swaps or formal carbon deletions. For instance, pyridines can be converted into benzenes and naphthalenes through a one-pot sequence involving dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. nih.gov This method allows for the introduction of diverse substituents at specific positions. Another example is the conversion of pyrimidines into pyrazoles via a formal one-carbon deletion, a process facilitated by the activation of the pyrimidine (B1678525) ring with triflic anhydride. escholarship.org

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer. bdu.ac.in These reactions can be triggered by various factors and proceed through different mechanisms, such as sigmatropic or electrocyclic rearrangements. numberanalytics.com In the context of pyridinium salts, rearrangements can lead to significant structural changes. For example, the Hofmann rearrangement can be used to convert a primary amide to an amine with one less carbon atom. bdu.ac.in While not directly involving the pyridinium ring itself in all cases, these principles of rearrangement are fundamental to the broader field of organic synthesis in which pyridinium compounds are utilized.

Advanced Functionalization Strategies Utilizing Pyridinium Salts

The inherent reactivity of the pyridinium ring, particularly its electrophilicity, makes it a versatile platform for a variety of functionalization reactions. Modern synthetic methods have enabled site-selective modifications that were previously challenging to achieve.

Site-Selective C-H Functionalization at Pyridine C2 and C4 Positions

The selective functionalization of C-H bonds at the C2 and C4 positions of the pyridine ring is a highly sought-after transformation in organic synthesis. The electron-deficient nature of the pyridinium ring makes these positions susceptible to nucleophilic attack and radical addition.

Recent advancements have focused on developing catalytic methods for enantioselective functionalization. For example, N-heterocyclic carbene (NHC) catalysis has been successfully employed for the asymmetric β-pyridylation of enals, demonstrating excellent control over both enantioselectivity and C4-selectivity. nih.gov The mechanism is proposed to involve a single-electron transfer (SET) between a chiral Breslow-intermediate-derived homoenolate and the pyridinium salt, generating a homoenolate radical that adds to the C4 position. nih.gov

Furthermore, visible light-mediated photocatalysis has emerged as a powerful tool for C4 functionalization. Acyl radicals, generated from aldehydes, can be trapped by N-aminopyridinium salts at the C4 position to yield C4-acylated pyridines. nih.gov Similarly, β-keto radicals derived from cyclopropanols can add to the C4 position. nih.gov

The table below highlights different approaches to site-selective functionalization of pyridinium salts.

PositionMethodReagents/CatalystProduct TypeReference(s)
C4NHC CatalysisChiral NHC, enalsβ-Pyridyl carbonyls nih.gov
C4PhotocatalysisAldehydes, photocatalystC4-Acylated pyridines nih.gov
C4PhotocatalysisCyclopropanols, photocatalystβ-Pyridylated carbonyls nih.gov
C2/C4Radical AlkylationAlkyl iodides, catecholboraneAlkylated pyridines chemrxiv.org
C4AminationAqueous ammonia (B1221849)4-Aminopyridines researchgate.net

Alkene Difunctionalization Reactions Mediated by Pyridinium Salts

Pyridinium salts have proven to be valuable reagents in the radical-mediated difunctionalization of alkenes. rsc.org This strategy allows for the simultaneous introduction of two new functional groups across a double bond, providing rapid access to complex molecular structures. The utility of pyridinium salts in these reactions stems from their ability to act as radical precursors and their high electrophilicity, which facilitates the addition of alkyl radical intermediates to the pyridine core. rsc.org

The difunctionalization of alkenes can be achieved through various pathways, including direct 1,2-addition and processes involving group or hydrogen atom transfer. mdpi.com Photocatalysis has become a prominent method for initiating these reactions, offering a mild and environmentally friendly approach. sioc-journal.cn For example, the use of pyridinium salts as X transfer reagents, pyridine transfer reagents, or bifunctional reagents (transferring both X and pyridine) has been explored. rsc.org

Recent research has also introduced the concept of "charge relocation" for the direct 1,3-difunctionalization of unactivated alkenes, providing stereodivergent access to both syn- and anti-configured products. nih.gov This method expands the toolkit for alkene functionalization beyond the traditional 1,2-difunctionalization.

Mechanistic Role of the Iodide Counterion

The counterion in a salt is often considered a "spectator" in chemical reactions. However, in the case of pyridinium salts, the iodide counterion can play a crucial and active role in determining the reaction mechanism and rate. nih.govumich.edu

Studies have shown that nucleophilic anions like iodide can catalyze alkylation reactions via a transient alkyl iodide intermediate. nih.govumich.edu This two-step mechanism involves the formation of methyl iodide (MeI) in solution, which then acts as the alkylating agent. nih.gov In contrast, non-nucleophilic anions like bis(trifluoromethane)sulfonimide (TFSI) are thought to favor a slower, one-step direct alkylation pathway. nih.govumich.edu The addition of potassium iodide (KI) to a reaction mixture with a non-nucleophilic counterion has been observed to increase the reaction rate, further supporting the catalytic role of iodide. nih.govumich.edu

The iodide ion's ability to act as both a nucleophile and a good leaving group is key to its catalytic activity. preprints.org This dual role is reminiscent of the Finkelstein reaction, where an iodide salt facilitates nucleophilic substitution by transiently forming a more reactive alkyl iodide. nih.gov Computational and experimental studies have confirmed the presence of ion-pairs and aggregates in solution, suggesting that the anion's influence on reactivity is a complex interplay of electronic, steric, and coordinating effects. umich.edu In some cases, the iodide counterion is essential for the reaction to proceed at all, particularly in reactions involving less reactive alkyl chlorides. nih.gov

Involvement of Iodide in Catalytic and Oxidative Processes

The iodide anion associated with the 1,2,4-triphenylpyridinium cation plays a multifaceted role in various catalytic and oxidative reactions. Its behavior is primarily dictated by its properties as a good nucleophile and an excellent leaving group, as well as its ability to participate in redox processes, including the formation of hypervalent iodine species.

In catalytic cycles, iodide can function as a nucleophilic catalyst. For instance, in reactions involving the substitution of other halides, iodide can displace a poorer leaving group (like bromide) from a substrate. The resulting iodo-intermediate is more reactive, and the iodide is subsequently displaced by a primary nucleophile, regenerating the iodide catalyst for the next cycle. This catalytic pathway accelerates reactions that would otherwise be slow.

The iodide ion is also central to oxidative processes. It can be oxidized to various reactive iodine species, including molecular iodine (I₂), hypoiodite (B1233010) (IO⁻), and iodite (B1235397) (IO₂⁻), which can then act as oxidants in subsequent reaction steps. For example, in some reactions, hydrogen peroxide or other oxidants convert iodide to these active species, which then participate in transformations like the oxidative cyclization of phenols. acs.org The combination of an iodide salt with an oxidant can create a potent system for various oxidative couplings and functionalizations. rsc.orgfrontiersin.org

Furthermore, the interaction of iodide with metal catalysts, such as palladium, can significantly influence the reaction mechanism and efficiency. Iodide can act as a bridging ligand between metal centers, facilitating bimetallic cooperation and enhancing catalytic activity. In some palladium-catalyzed reactions, the oxidative addition of an I-B bond, rather than a B-B bond, to the palladium center initiates a new catalytic pathway for processes like the diboration of allenes. organic-chemistry.org

Recent research has also explored the role of iodide in electrochemical oxidative cross-coupling reactions, where it acts as a mediator to facilitate indirect electrochemical processes. rsc.org This approach avoids issues like over-oxidation and improves reaction selectivity. The electrochemical oxidation of iodide can generate reactive iodine species that drive the desired chemical transformations. researchgate.net

The following table summarizes the key roles of iodide in catalytic and oxidative processes involving pyridinium salts and related compounds.

Role of IodideDescriptionExample Reaction Types
Nucleophilic Catalyst Displaces poorer leaving groups to form more reactive iodo-intermediates, accelerating nucleophilic substitution reactions.Halide exchange reactions.
Redox Mediator Is oxidized to reactive species (I₂, IO⁻, IO₂⁻) that act as oxidants for organic substrates.Oxidative cyclizations, oxidative couplings. acs.orgrsc.org
Ligand in Metal Catalysis Coordinates to metal centers, potentially as a bridging ligand, influencing the catalytic cycle and reactivity.Palladium-catalyzed diboration. organic-chemistry.org
Electrochemical Mediator Facilitates indirect electrochemical oxidation by being oxidized at the anode to form reactive species.Electrochemical oxidative cross-coupling. rsc.org

Photochemistry and Electrochemistry of Triiodide Species in Solution and Solid State

The iodide anion (I⁻) can react with molecular iodine (I₂) to form the triiodide ion (I₃⁻). This equilibrium is significant in solutions containing both species and can be influenced by photochemical and electrochemical conditions. The resulting triiodide species exhibits its own distinct reactivity.

Photochemistry:

The photochemistry of triiodide has been studied in various environments. Upon photoexcitation, triiodide can undergo dissociation. In the gas phase, this can lead to the formation of iodine molecules, metastable ions, and iodine radicals. In condensed phases like solutions, geminate recombination (the recombination of the initial photoproducts before they can diffuse apart) is more prevalent. nih.gov

Studies on related systems, such as pyrimidine N-oxides, have shown that the presence of potassium iodide can lead to the liberation of iodine, indicating photochemical interactions. wur.nl While direct photochemical studies on this compound leading to triiodide are not extensively documented, the general principles of triiodide photochemistry are applicable. The formation of triiodide at aqueous interfaces, even spontaneously in the dark, and its subsequent photochemical reactions are crucial in atmospheric chemistry and aerosol formation. nih.gov

Hypervalent iodine compounds, which can be formed from iodide oxidation, are also known to be photochemically active. Direct photoexcitation of these compounds can lead to the homolytic cleavage of bonds to generate radical species. sioc.ac.cn

Electrochemistry:

The electrochemical behavior of systems containing iodide and triiodide is of significant interest, particularly in the context of energy storage and electrocatalysis. The I⁻/I₃⁻ redox couple is a key component in dye-sensitized solar cells and has been explored for high-energy-density redox flow batteries. rsc.orgnih.gov

In cyclic voltammetry studies of pyridinium salts in the presence of iodide, the formation of iodine films and triiodide species can affect the observed voltammograms. The electrochemical oxidation of iodide (2I⁻ → I₂ + 2e⁻) is followed by the chemical reaction of the generated iodine with excess iodide to form triiodide (I₂ + I⁻ ⇌ I₃⁻). researchgate.net This triiodide can be further oxidized or reduced. The electrochemical behavior is often consistent with an electrochemical-chemical (EC) mechanism. researchgate.net

The electrochemical reduction of CO₂ and the hydrogen evolution reaction (HER) can be catalyzed by pyridinium salts, and the presence of iodide can influence these processes. researchgate.netbohrium.com The electrochemistry of N-substituted 2,4,6-triphenylpyridinium salts has been studied, revealing that the reduction proceeds in two one-electron steps, forming a radical and then an anion. researchgate.net The nature of the substituent on the nitrogen atom significantly impacts the electrochemical properties and catalytic activity. researchgate.netbohrium.com While these studies often use perchlorate (B79767) salts, the fundamental electrochemical behavior of the triphenylpyridinium cation is relevant. The presence of iodide as the counter-ion would introduce the additional redox chemistry of the iodide/triiodide system.

The table below outlines the key electrochemical and photochemical characteristics of triiodide species.

PropertyDescriptionRelevance to this compound
Photodissociation Upon absorbing light, I₃⁻ can break apart into I₂ and I⁻ or other radical species.Potential photochemical reaction pathway in solutions of this compound, especially if I₂ is present or formed.
I⁻/I₃⁻ Redox Couple The interconversion between iodide and triiodide is a fundamental electrochemical process.This redox couple would be active in electrochemical studies of this compound, influencing cyclic voltammograms and potential applications. researchgate.net
EC Mechanism The electrochemical generation of I₂ is followed by a chemical reaction with I⁻ to form I₃⁻.This mechanism describes the behavior of iodide at an electrode surface and is relevant for understanding the electrochemistry of this compound. researchgate.net
Catalytic Influence The presence and electrochemical cycling of iodide/triiodide can affect electrocatalytic processes.May influence the efficiency and mechanism of CO₂ reduction or hydrogen evolution catalyzed by the triphenylpyridinium cation. researchgate.netbohrium.com

Advanced Applications of Triphenylpyridinium Iodide Derivatives in Chemical Research

Catalysis and Organocatalysis in Organic Synthesis

The unique electronic and structural properties of pyridinium (B92312) salts make them valuable assets in the field of organic synthesis, where they function as both catalysts and crucial reaction intermediates.

Pyridinium Salts as Catalysts and Co-catalysts in Organic Transformations

Pyridinium salts are recognized as versatile scaffolds in organic chemistry, serving not only as dyes and surfactants but also as effective catalysts in a multitude of organic reactions. researchgate.net Their catalytic activity is often linked to their ability to act as radical precursors. N-functionalized pyridinium salts, in particular, can undergo reductive single-electron transfer to generate carbon-, nitrogen-, and oxygen-centered radicals, which are key intermediates in various synthetic transformations. researchgate.netacs.org This reactivity has established pyridinium salt chemistry as a prominent topic in modern organic synthesis. acs.org

In the realm of organocatalysis, electron-deficient pyridinium salts have been employed in cooperative catalytic systems. For instance, they have been used in conjunction with thiourea (B124793) derivatives to catalyze O-glycosylation reactions. beilstein-journals.org In this system, the pyridinium salt activates the alcohol acceptor, while the thiourea co-catalyst activates the glycosyl donor, demonstrating a synergistic effect that promotes the formation of the glycosidic bond under mild conditions. beilstein-journals.org Pyridinium salts also function as co-catalysts in photoredox reactions. N-alkyl lutidinium salts, for example, have been found to be optimal for Giese coupling reactions involving a range of alkyl halides. nih.gov

Specifically, 2,4,6-triphenylpyridine (B1295210) and its corresponding pyrylium (B1242799) and pyridinium salts have been investigated as "metal-free" electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net The electrocatalytic activity of these compounds highlights their potential in sustainable energy applications, with studies showing that the efficiency of the process can be tuned by altering the reaction potential. researchgate.netresearchgate.net

Applications in Transition Metal-Free and Metal-Catalyzed Processes

The utility of triphenylpyridinium derivatives extends to both metal-free and metal-catalyzed synthetic methodologies. The iodide counter-ion in 1,2,4-triphenylpyridinium iodide plays a crucial role in many metal-catalyzed reactions. Iodide's unique properties allow it to participate in several steps of a catalytic cycle, including oxidative addition and reductive elimination. rsc.org It can accelerate reactions by enhancing the nucleophilicity of the metal center, although it can sometimes retard reactions by blocking coordination sites. rsc.org

Transition Metal-Free Processes: In the absence of transition metals, pyridinium salts are instrumental in photoredox catalysis. N-aminopyridinium salts can be activated by an excited photocatalyst via single electron transfer, leading to the cleavage of the N–N bond to produce an amidyl radical, which can then initiate further transformations. nih.gov A notable example involves the iodide-catalyzed aziridination of olefins, where N-2,4,6-triphenylpyridinium salts have been successfully employed as nitrogen sources. researchgate.net Furthermore, diaryliodonium salts, which are related hypervalent iodine compounds, are widely used as arylating agents in metal-free C-C and carbon-heteroatom bond formations. beilstein-journals.org

Metal-Catalyzed Processes: N-aminopyridinium ylides have been shown to be efficient directing groups in metal-catalyzed C–H functionalization reactions. They have been utilized in palladium-catalyzed β-arylation of carboxylic acid derivatives and copper-promoted sulfenylation and amination. nih.gov Cobalt-catalyzed annulation of sp² C–H bonds with internal alkynes has also been achieved using N-iminopyridinium ylides as directing groups. nih.gov The development of a nickel-catalyzed cross-coupling reaction to form N-aryl benzylamines from N-aminopyridinium derivatives further showcases their versatility in transition metal catalysis. nih.gov The synthesis of the 2,4,6-triphenylpyridine core itself can be achieved through iron-based metal-organic framework catalysis, demonstrating the synergy between metal catalysis and pyridine (B92270) chemistry. researchgate.net

Materials Science and Optoelectronic Devices

The rigid, planar structure and extended π-conjugation of the triphenylpyridine core make it an excellent building block for functional materials with tailored optical and electronic properties.

Development of Fluorescent and Luminescent Materials Utilizing Triphenylpyridine Scaffolds

The 2,4,6-triphenylpyridine scaffold is a cornerstone for the design of advanced fluorescent and luminescent materials. acs.org The combination of the triphenylpyridine unit with other fluorophores is an effective strategy to enhance photophysical properties. rsc.org For example, a series of novel 2,4,6-triphenylpyridine derivatives incorporating 1,8-naphthalimide (B145957) groups have been synthesized, demonstrating how the strategic combination of two distinct fluorophore units can lead to high fluorescence quantum yields. rsc.orgrsc.org

Similarly, linking triphenylpyridine with triphenylamine (B166846) has been shown to be an efficient method for improving both hole-transporting ability and fluorescent quantum yield in multi-branched dyes. nih.gov The inherent luminescent properties of the 2,4,6-triphenylpyridinium cation have also been a subject of spectroscopic investigation. clockss.org Furthermore, styryl dyes based on the imidazo[1,2-a]pyridinium chromophore have been developed, showcasing the broad applicability of pyridinium systems in creating fluorescent compounds. researchgate.net The unique mechanochromic luminescent properties of copper iodide clusters, which involve changes in emission upon mechanical stress, are also noteworthy, given the presence of the iodide ion in the title compound. rsc.org

Below is a table summarizing the photophysical properties of selected triphenylpyridine-based fluorescent materials.

Compound DescriptionAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F)Source(s)
2,4,6-Triphenylpyridine-1,8-naphthalimide derivative (8c)3655340.65 rsc.org
2,4,6-Triphenylpyridine-1,8-naphthalimide derivative (8e)3685350.71 rsc.org
2,4,6-Triphenylpyridine-1,8-naphthalimide derivative (8g)3665300.78 rsc.org
Triphenylpyridine-triphenylamine derivative (9)3634900.68 nih.gov
Triphenylpyridine-triphenylamine derivative (13)3805060.81 nih.gov

Data obtained in solution (e.g., CHCl₃ or THF).

Engineering of Organic Light-Emitting Diodes (OLEDs) with Triphenylpyridine Derivatives

Triphenylpyridine derivatives have emerged as high-performance n-type materials for organic light-emitting diodes (OLEDs). rsc.org Their favorable properties, including high glass transition temperatures (Tg > 100 °C), good thermal stability, and high electron mobilities, make them excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs). rsc.orgrsc.org Their large ionization potentials and suitable electron affinities facilitate efficient electron injection into the emissive layer. rsc.orgrsc.org

Researchers have successfully fabricated deep-blue OLEDs using triphenylpyridine derivatives as the ETM and HBM. A typical device structure is ITO/NPB/ADN/triphenylpyridine derivative/LiF/MgAg. rsc.orgrsc.orgresearchgate.net These devices have demonstrated high efficiencies and excellent color purity, with Commission Internationale de l'Eclairage (CIE) coordinates close to the NTSC standard for blue emission. rsc.orgrsc.org

Beyond their role as transport materials, triphenylpyridine derivatives can also function as the primary emitter. A derivative, 4-[4-(dimethylamino)phenyl]-2,6-diphenylnicotinonitrile (NPDPN), has been used as both the emitter and electron transporter in highly efficient non-doped green OLEDs. aip.orgresearchgate.net A simple double-layer device (ITO/NPB/NPDPN/LiF/Al) exhibited a power efficiency of 5.5 lm/W, significantly outperforming similar devices based on the conventional material Alq₃. aip.orgresearchgate.net Furthermore, functionalization of the 2,4,6-triphenylpyridine core with pyrenyl groups has yielded sky-blue emitters for non-doped OLEDs, achieving a maximum external quantum efficiency of 6.0%. nih.gov

The table below presents the performance characteristics of representative OLEDs incorporating triphenylpyridine derivatives.

Device Role of TPP DerivativeEmitter ColorMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Source(s)
Electron Transport LayerDeep-Blue2.54-- rsc.orgresearchgate.net
Emitter & Electron TransporterGreen8.45.5- aip.orgresearchgate.net
EmitterSky-Blue--6.0 nih.gov
Electron Transport LayerDeep-Blue2.10-- rsc.org

Exploration in Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. mdpi.comrsc.org Organic molecules, especially those with ionic character or donor-π-acceptor architectures, have attracted considerable attention for their potentially large NLO responses. lew.ronih.gov Pyridine-based molecules have been specifically designed as NLO-active materials. researchgate.net

The investigation of pyridinium salts, like this compound, for NLO applications is an emerging area of research. The third-order nonlinear susceptibility (χ³) is a key parameter that defines the NLO response of a material. lew.ro While extensive experimental NLO data for this compound is not yet widely available, theoretical methods such as Density Functional Theory (DFT) are powerful tools for predicting NLO properties. nih.gov These computational studies can determine molecular parameters like dipole moment, polarizability, and first-order hyperpolarizability, which are crucial indicators of NLO activity. researchgate.net The extended π-conjugated system inherent to the triphenylpyridinium structure suggests it is a promising candidate for future N-LO materials, warranting further experimental and theoretical exploration.

Research in Bioorganic and Medicinal Chemistry Scaffolds

Triphenylpyridinium iodide derivatives have emerged as versatile tools in the fields of bioorganic and medicinal chemistry. Their inherent reactivity and structural features make them valuable as both foundational building blocks for complex molecules and as key intermediates in the synthesis of analogs of biologically active compounds.

Synthetic Utility as Building Blocks for Nitrogenous Heterocyclic Compounds

Pyridinium salts, including 2,4,6-triphenylpyridinium derivatives, are well-established precursors for the synthesis of other nitrogenous heterocyclic compounds. researchgate.nettandfonline.com Their utility stems from their ability to act as stable intermediates that can undergo various transformations, such as ring-opening reactions or cycloadditions, to yield more complex heterocyclic systems. researchgate.netnih.gov These salts are considered a scaffold of interest because they serve as reaction intermediates for creating other nitrogen-containing heterocyclic compounds that may have biological importance. researchgate.net

The synthetic potential of pyridinium salts is highlighted by their application as versatile nitrogen radical surrogates. researchgate.net For instance, N-aminopyridinium salts can be used in photoredox catalysis to react with alkenes, leading to the formation of oxazolidine (B1195125) and imidazoline (B1206853) derivatives through a formal [3 + 2] annulation process. nih.gov This demonstrates their role as building blocks where the pyridinium ring facilitates the construction of new, functionalized heterocyclic rings. Furthermore, the reaction of 2,4,6-triphenylpyridinium salts with substrates like alkynyl p-tolylsulfones can produce functionalized alkynes, showcasing their utility in constructing complex molecular frameworks under mild conditions. researchgate.net

Different synthetic strategies leverage the reactivity of the pyridinium core. One notable method involves the ring opening of pyridinium salts to generate intermediates that can be cyclized into different heterocyclic structures. nih.gov Another approach uses them in transition metal-catalyzed reactions. For example, palladium-catalyzed reactions of N-aminopyridinium salts with iodoolefins can produce 2-substituted pyrazolo[1,5-α]pyridines. nih.gov The versatility of these salts allows for the creation of a diverse library of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and materials science. tandfonline.comsigmaaldrich.com

Role as Intermediates for the Preparation of Bioactive Molecule Analogs

The application of 2,4,6-triphenylpyridinium salts extends to their use as reactive intermediates for the stereoselective transformation of biologically relevant molecules, such as amino acids. researchgate.netudsm.ac.tztdr-global.nettdx.cat These pyridinium derivatives, often referred to as Katritzky salts, can be prepared from primary amines and the corresponding pyrylium salt. udsm.ac.tz The resulting N-substituted 2,4,6-triphenylpyridinium salt is thermally stable and highly reactive toward various nucleophiles, making it an excellent leaving group. udsm.ac.tz

This reactivity is exploited in the synthesis of bioactive molecule analogs. For example, a primary amine group in a chiral molecule like an amino acid ester can be converted into a 2,4,6-triphenylpyridinium group. researchgate.netudsm.ac.tz Subsequent nucleophilic substitution, for instance with an azide (B81097) ion, can displace the triphenylpyridine group. udsm.ac.tz This process has been explored for the inversion of stereochemistry in chiral amines, a critical transformation in the synthesis of pharmaceutical compounds. tdr-global.net In one study, the nucleophilic displacement of a 2,4,6-triphenylpyridinium salt derived from (L)-phenylalanine ethyl ester with sodium azide yielded the corresponding azide product, although with partial inversion of stereochemistry. udsm.ac.tz

The Katritzky salts also serve as radical precursors for late-stage functionalization, a key strategy in medicinal chemistry for modifying complex bioactive compounds to improve their properties. nih.govresearchgate.net For instance, they have been used as alkyl radical sources for photochemical synthesis of S-alkyl and S-benzyl dithiocarbamates and in copper-catalyzed difluoromethylation reactions, converting a primary amino group into a difluoromethyl group, which is a valuable bioisostere. researchgate.nettandfonline.com

Below is a table summarizing the use of 2,4,6-triphenylpyridinium intermediates in the synthesis of bioactive analogs.

Starting MaterialTransformationProduct/Analog TypeSignificanceReference
(L)-Phenylalanine ethyl esterConversion to triphenylpyridinium salt, followed by nucleophilic substitution with azide.Azido-phenylpropionic acid ethyl esterDemonstrates potential for amino acid modification and stereochemical inversion. udsm.ac.tz
Primary Amines (general)Formation of Katritzky salt as an intermediate for deaminative cross-coupling.Alkyl-CF2H compoundsConversion of an amino group to a difluoromethyl group, a key bioisostere. researchgate.net
Primary Amines (general)Photochemical reaction of Katritzky salts with dithiocarbamate (B8719985) salts.S-alkyl/benzyl dithiocarbamatesSynthesis of dithiocarbamates, which have diverse biological activities. tandfonline.com

Electrocatalytic Research Applications

Derivatives of this compound are gaining attention in electrocatalysis, particularly for their potential as metal-free catalysts in crucial reduction reactions. Their electrochemical properties allow them to facilitate reactions that are central to renewable energy and carbon capture technologies.

Investigation in Electrocatalytic Reduction Processes (e.g., CO2, Hydrogen Evolution)

CO₂ Reduction: N-substituted 2,4,6-triphenylpyridinium salts have been studied for their electrocatalytic activity in the reduction of carbon dioxide (CO₂) to carbon monoxide (CO). bohrium.combohrium.comarchivog.com These compounds act as molecular catalysts in a process that could help mitigate greenhouse gas emissions by converting CO₂ into a useful chemical feedstock. bohrium.combohrium.com Research has shown that the efficiency of this process is influenced by the nature of the substituent on the pyridinium nitrogen atom and the strength of the proton source used in the reaction. bohrium.combohrium.comresearchgate.net

In a typical study, cyclic voltammetry is used to investigate the electrochemical properties of the pyridinium salts in a solvent like acetonitrile (B52724). bohrium.com When the solution is saturated with CO₂, changes in the voltammograms indicate catalytic activity. bohrium.com However, studies on N-methyl- and N-phenyl-2,4,6-triphenylpyridinium perchlorates found that these specific derivatives did not facilitate the electrocatalytic reduction of CO₂, whereas the N-hydro-2,4,6-triphenylpyridinium salt did show redox activity. bohrium.com The catalytic performance is often quantified by the Turnover Frequency (TOF), which measures the speed of the catalyst, and the Turnover Number (TON), which indicates the total number of reactions a catalyst molecule performs before deactivating. bohrium.combohrium.comresearchgate.net It was observed that the values for TOF and TON decrease as the pKa of the acid (proton source) increases. bohrium.combohrium.comresearchgate.net

Hydrogen Evolution Reaction (HER): Triphenylpyridinium derivatives have also been investigated as "metal-free" electrocatalysts for the hydrogen evolution reaction (HER), a key process for producing clean hydrogen fuel from water. researchgate.netnih.gov The use of abundant, organic molecules as catalysts is a desirable alternative to expensive precious metal catalysts like platinum. researchgate.netnih.govbohrium.com

Studies on 2,4,6-triphenylpyridine have shown high catalytic activity for HER in the presence of strong acids like perchloric, methanesulfonic, and trifluoroacetic acid. researchgate.net The mechanism is believed to involve the protonation of electrochemically generated radicals as a key step. researchgate.net In contrast, N-substituted derivatives such as N-methyl-2,4,6-triphenylpyridinium cations follow a different mechanism. bohrium.com Quantum chemical calculations suggest that the process involves the initial reduction and protonation of the cation, followed by another one-electron reduction and subsequent elimination of molecular hydrogen. bohrium.com The nature of the substituent on the nitrogen atom significantly impacts the mechanism and efficiency of H₂ formation. bohrium.com

The table below summarizes key findings from electrocatalytic studies involving triphenylpyridinium derivatives.

CatalystReactionKey FindingsPerformance Metric (Example)Reference
N-hydro-2,4,6-triphenylpyridinium perchlorate (B79767)CO₂ ReductionExhibits electrocatalytic activity for CO₂ to CO conversion.TOF and TON values decrease with increasing acid pKa. bohrium.combohrium.com
N-methyl-2,4,6-triphenylpyridinium perchlorateCO₂ ReductionDid not show electrocatalytic reduction of CO₂ under the studied conditions.N/A bohrium.com
2,4,6-TriphenylpyridineHydrogen Evolution (HER)High catalytic activity in the presence of strong acids.TOF = 76 (with perchloric acid) researchgate.net
N-methyl-2,4,6-triphenylpyridinyl cationHydrogen Evolution (HER)The mechanism is significantly affected by the N-substituent, proceeding via reduction and protonation steps.Mechanism elucidated by DFT calculations. bohrium.com

Computational and Theoretical Investigations of Triphenylpyridinium Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of triphenylpyridinium systems. researchgate.netnih.gov These calculations can reveal the distribution of electron density, the nature of molecular orbitals, and the extent of electronic communication between the different phenyl rings and the pyridinium (B92312) core. For instance, in donor-acceptor dyes based on the N-aryl-2,4,6-triphenylpyridinium scaffold, DFT calculations have been used to demonstrate a significant shift in electron density from the donor to the acceptor moiety upon electronic excitation. researchgate.netnih.gov This charge-transfer character is fundamental to their optical and electronic properties.

Modern electronic structure simulations, which can be implemented in advanced programming frameworks, offer a pathway to combine these simulations with machine learning models for more efficient and broader explorations of chemical space. arxiv.org Such approaches are becoming increasingly important for designing novel materials with tailored electronic properties. arxiv.org

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful approach for investigating the intricate details of reaction mechanisms involving triphenylpyridinium salts. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For example, DFT calculations have been employed to understand the mechanism of copper-catalyzed reactions where pyridinium salts act as radical precursors. researchgate.net These studies can elucidate the role of catalysts and additives, such as the crucial involvement of the iodide ion in certain catalytic cycles. researchgate.net

Furthermore, the development of machine-learned interatomic potentials (MLIPs) is revolutionizing the field of reaction modeling. chemrxiv.org These models can predict reaction outcomes and explore complex reaction networks with an accuracy approaching that of quantum mechanical methods but at a fraction of the computational cost. chemrxiv.org This allows for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new synthetic methodologies.

The study of reaction mechanisms is not limited to synthetic applications. For instance, understanding the electrochemical reduction of triphenylpyridinium salts is crucial for their application as metal-free electrocatalysts for hydrogen evolution. researchgate.net DFT has been used to identify key intermediates and elucidate the protonation steps that are critical to the catalytic cycle. researchgate.net

Prediction and Elucidation of Spectroscopic Properties (e.g., Photoluminescence, UV-Vis)

Theoretical methods are extensively used to predict and interpret the spectroscopic properties of triphenylpyridinium derivatives. Time-dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. researchgate.netnih.gov For a series of twisted triphenylpyridinium donor-acceptor dyes, TD-DFT calculations have successfully supported the assignment of weak charge-transfer (CT) transitions observed in their experimental spectra. researchgate.netnih.gov

These calculations can also shed light on photoluminescence phenomena. For example, in the aforementioned donor-acceptor dyes, computational studies revealed significant geometry changes between the ground and excited states, which contribute to large Stokes shifts observed in their emission spectra. researchgate.netnih.gov The table below summarizes some key spectroscopic data for related triphenylpyridinium systems.

Compound/SystemExperimental λmax (nm)Computational MethodKey Finding
Twisted Triphenylpyridinium Dyes~400TD-DFTWeak charge-transfer (CT) transitions. researchgate.netnih.gov
1-allyl-4-(1-cyano-2-(4-dialkylaminophenyl)vinyl)pyridin-1-ium bromide salts528-542 (in CHCl3)DFTGood agreement between calculated and experimental λmax. nih.gov
Pyrenylethynylphenyl-TINAsVariesNot specifiedStokes shifts of ~10-100 nm depending on isomer and structure. nih.gov

Machine learning is also emerging as a powerful tool for the rapid prediction of spectroscopic properties for large sets of molecules, potentially accelerating the discovery of new materials with desired optical characteristics. aalto.finih.govmpg.de

Studies on Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the molecular structure of triphenylpyridinium systems and their resulting reactivity and properties is a central theme in their computational investigation. By systematically modifying the structure, for example, by changing the substituents on the phenyl rings or the counter-ion, researchers can computationally predict how these changes will affect the molecule's behavior.

For instance, studies on triphenylsiloxide complexes of lanthanides have shown how the ligand environment influences the reactivity and luminescent properties of the metal center. nih.gov Similarly, in the context of twisted intercalating nucleic acids (TINAs) modified with ethynylpyrene, the point of attachment of the pyrene (B120774) moiety significantly alters the thermal stability and fluorescence properties of the resulting DNA structures. nih.gov

Computational studies can quantify these relationships. For example, in a series of N-pyridyl ureas containing oxadiazole moieties, Hirshfeld surface analysis and DFT calculations were used to identify and characterize the noncovalent interactions that govern their crystal packing. nih.gov

Theoretical Analysis of Intermolecular Interactions and Complex Formation

The solid-state structure and properties of 1,2,4-triphenylpyridinium iodide are governed by a complex network of intermolecular interactions. Theoretical methods provide a means to dissect and quantify these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and analyze cation-anion, cation-cation, and anion-anion interactions. nih.gov

In studies of related pyridinium salts, it has been shown that C-H···anion interactions are often the predominant stabilizing forces in the crystal lattice. nih.gov The formation of π-π stacking interactions between the aromatic rings is also a significant factor in the self-assembly of these molecules. nih.gov Computational tools like PIXEL and TURBOMOLE can be used to calculate the energies associated with these different types of interactions. rsc.org

The understanding of these noncovalent forces is crucial for crystal engineering and for predicting the solid-state properties of these materials. For example, the nature of intermolecular interactions can influence the charge-transfer characteristics and, consequently, the optical properties of the material in the solid state. nih.gov

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of pyridinium (B92312) salts often involves methods that are not environmentally friendly. tandfonline.com Future research is increasingly focused on developing greener and more sustainable synthetic routes for 1,2,4-triphenylpyridinium iodide and related compounds. Key areas of exploration include:

Mechanochemistry: Liquid-assisted grinding (LAG) and other mechanochemical methods offer a promising solvent-free or minimal-solvent approach to synthesizing pyridinium salts. srce.hr This technique can lead to faster reactions, simpler workup procedures, and excellent yields, aligning with the principles of green chemistry. srce.hr

Catalyst-Free and Metal-Free Approaches: Research is moving towards the development of synthetic methods that avoid the use of toxic and expensive metal catalysts. tandfonline.com For instance, catalyst-free approaches for synthesizing 2,4,6-triarylpyridines under solvent-free conditions are being explored. tandfonline.com

Bio-based Feedstocks: Investigating the use of biomass-derived starting materials for the synthesis of pyridinium scaffolds represents a significant step towards a more sustainable chemical industry. researchgate.net

Interactive Table: Comparison of Synthetic Methodologies for Pyridinium Salts
MethodKey FeaturesAdvantagesChallenges
Traditional Synthesis Often uses organic halides and volatile solvents. srce.hrWell-established procedures.Environmentally harmful solvents, potential for toxic byproducts. tandfonline.comsrce.hr
Mechanochemistry (LAG) Grinding reactants together with minimal or no solvent. srce.hrEnvironmentally friendly, fast, simple workup, high yields. srce.hrScalability for industrial production may be a concern.
Deep Eutectic Solvents (DES) Use of a mixture of hydrogen bond donors and acceptors as the solvent. srce.hrGreen alternative to organic solvents, often biodegradable and recyclable. srce.hrReaction optimization for specific substrates may be required. srce.hr
Catalyst-Free Synthesis Reactions proceed without the need for a catalyst. tandfonline.comAvoids use of toxic and expensive metals, simplifies purification. tandfonline.comMay require higher temperatures or longer reaction times.

Exploration of Novel Reactivity Modes and Mechanistic Pathways

The 1,2,4-triphenylpyridinium core is a platform for exploring novel chemical reactions and understanding their underlying mechanisms. Future research in this area is expected to focus on:

Pyridinium Ylide Chemistry: The generation of pyridinium ylides from their corresponding salts opens up a rich field of reactivity. rsc.orgrsc.org Detailed mechanistic studies, including kinetic analysis, are needed to fully understand and exploit their behavior in reactions like tandem Michael addition/elimination processes. rsc.orgnih.gov

Radical Intermediates: N-functionalized pyridinium salts are excellent precursors for generating radicals under photoredox or electrochemical conditions. nih.govrsc.org Investigating the behavior of these radical intermediates, including their potential to exist in triplet states, can lead to the discovery of new C-H functionalization reactions. researchgate.net

Ring-Opening and Skeletal Editing: The pyridinium ring can undergo fascinating ring-opening and rearrangement reactions to form other heterocyclic structures, such as pyrroles. researchgate.net Elucidating the mechanisms of these transformations, which can be triggered by reagents like water or iodine, will enable the development of powerful synthetic tools for creating molecular diversity. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting the reactivity and stability of pyridinium salts and their derivatives. mdpi.com These theoretical studies can provide valuable insights into reaction pathways and help in the rational design of new reactions. mdpi.comaalto.fi

Advanced Functional Material Design and Integration

The unique electronic and optical properties of the 1,2,4-triphenylpyridinium scaffold make it a promising candidate for the development of advanced functional materials. Future research directions include:

Organic Electronics: The incorporation of pyridinium moieties into organic molecules is a strategy for developing new materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The introduction of the pyridinium group can enhance solubility and tune the electronic properties of these materials. mdpi.com

Mitochondria-Targeted Therapeutics: Lipophilic pyridinium cations are known to accumulate in mitochondria. nih.gov This property is being exploited to design and synthesize N-arylpyridinium salts carrying antioxidant moieties, such as nitrones, for potential therapeutic applications in diseases associated with mitochondrial oxidative stress. nih.gov

Sensors and Probes: The fluorescent properties of certain pyridinium derivatives make them suitable for use as sensors and probes. nih.gov For example, the cycloaddition of pyridinium ylides with alkynes can be a fluorogenic coupling reaction, providing a basis for developing new bioimaging agents. nih.gov

Redox Flow Batteries: Pyridinium-based compounds are being computationally screened and synthesized for their potential use as redox-active materials in aqueous organic flow batteries, offering a promising avenue for large-scale energy storage. aalto.firesearchgate.net

Synergistic Approaches in Photocatalysis and Electrochemistry

The ability of this compound to participate in electron transfer processes makes it a key component in emerging photocatalytic and electrochemical methods. Research in this area is exploring synergistic strategies:

Photoredox Catalysis: N-substituted pyridinium salts can be activated by visible light in the presence of a photocatalyst to generate radicals for a variety of chemical transformations. nih.govacs.org Future work will likely focus on developing more efficient and selective photocatalytic systems, including the use of earth-abundant metal catalysts or even metal-free organic photocatalysts. dellamicogroup.comacs.org

Electro-organic Synthesis: The electrochemical reduction of pyridinium salts can provide a clean and efficient way to generate reactive intermediates. diva-portal.org Combining electrochemistry with other catalytic methods can lead to novel synthetic pathways.

Photoenzymatic Catalysis: A groundbreaking approach involves the synergy of photoredox catalysis with enzymatic catalysis. For instance, the combination of a photoredox catalyst with an enzyme has been shown to enable the α-alkylation of amino acids using pyridinium salts, highlighting a new frontier in biocatalysis. acs.org

Mechanistic Elucidation: A deeper understanding of the electron transfer processes and the role of intermediates in these synergistic systems is crucial for optimizing existing reactions and designing new ones. acs.org Techniques like cyclic voltammetry and spectroelectrochemistry will be vital in these investigations. researchgate.net

High-Throughput Screening and Predictive Computational Design for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput and computational approaches are becoming increasingly important.

High-Throughput Experimentation (HTE): HTE techniques allow for the rapid screening of large libraries of pyridinium-based compounds for catalytic activity or other desired properties. rsc.orgmpg.de This can significantly speed up the process of catalyst discovery and optimization. rsc.org

Computational Screening: Quantum mechanical methods like DFT can be used to build large databases of pyridinium derivatives and predict their properties, such as reduction potentials, which is crucial for applications in areas like redox flow batteries. researchgate.netmdpi.com

Machine Learning (ML): ML algorithms can be trained on data from computational or experimental screening to identify patterns and predict the performance of new, untested compounds. mdpi.com This data-driven approach can guide the synthesis of promising candidates, saving time and resources. mdpi.com

Integrated Discovery Platforms: The future lies in the integration of automated synthesis, HTE, and computational modeling into a closed-loop discovery platform. rsc.orgmdpi.com This will enable the rapid design, synthesis, and testing of new pyridinium-based molecules with tailored functionalities for a wide range of applications.

Interactive Table: Emerging Applications and Corresponding Research Methodologies
Application AreaKey Research MethodologiesPotential Impact
Green Chemistry Mechanochemistry, Deep Eutectic Solvents, Bio-based Feedstocks. srce.hrsrce.hrresearchgate.netReduced environmental impact of chemical synthesis.
Catalysis Photoredox Catalysis, Electrochemistry, Photoenzymatic Systems. nih.govdiva-portal.orgacs.orgDevelopment of highly efficient and selective chemical transformations.
Materials Science Organic Electronics, Supramolecular Chemistry, Redox Flow Batteries. aalto.fimdpi.comresearchgate.netCreation of new materials for energy, electronics, and healthcare.
Drug Discovery Mitochondria-Targeted Delivery, Bioimaging Probes. nih.govnih.govNovel therapeutic and diagnostic agents for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Triphenylpyridinium iodide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives using aryl halides. For example, reacting a pyrylium salt with an amine in the presence of acetic acid as a catalyst can yield pyridinium salts . N-Alkylation under basic conditions (e.g., K₂CO₃ in DMF) with methyl iodide has been demonstrated for triazolium salts, suggesting analogous methods for this compound . Key parameters include temperature (60°C), solvent choice (DMF for polar aprotic conditions), and stoichiometric ratios. Monitoring reaction progress via TLC and optimizing purification steps (e.g., recrystallization in ethanol) can improve yields .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : To confirm proton environments and substituent positions (e.g., aromatic protons in pyridinium and phenyl groups) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : Critical for definitive structural elucidation, as demonstrated in studies of related iodides .
  • Elemental Analysis : To validate purity and stoichiometry.
  • HPLC : For assessing purity, especially in detecting residual solvents or byproducts.

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store in amber vials at –20°C under inert atmosphere (argon or nitrogen). Conduct accelerated degradation studies under UV light or elevated temperatures (40–60°C) to assess photochemical and thermal stability. Monitor degradation via HPLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its performance in optoelectronic applications?

  • Methodological Answer : The twisted geometry of triphenylpyridinium derivatives affects charge-transfer properties and plasmon resonance. For example, donor-acceptor dyes with similar structures exhibit tunable electronic characteristics critical for organic photovoltaics or sensors . To study this:

  • Computational Modeling : Use density functional theory (DFT) to analyze frontier molecular orbitals and predict band gaps.
  • Spectroscopic Analysis : UV-Vis and photoluminescence (PL) spectroscopy to correlate structure with absorption/emission profiles.
  • Single-Crystal XRD : To resolve steric effects from phenyl substituents on π-π stacking .

Q. What methodologies are employed to study the interaction of this compound with biological membranes, and what challenges exist in quantifying cellular uptake?

  • Methodological Answer :

  • Iodide Ionophores : Use iodide ionophore I to facilitate cellular uptake studies. Track intracellular iodide via fluorescence assays (e.g., fluorescein-based probes) or radiolabeled ¹²⁵I .
  • Challenges : Distinguish passive diffusion from active transport. Address membrane permeability limitations by synthesizing fluorinated derivatives for enhanced lipophilicity .
  • Advanced Techniques : Confocal microscopy with fluorescently tagged derivatives or inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification.

Q. How can discrepancies in reported photophysical properties of this compound derivatives be resolved through experimental design?

  • Methodological Answer : Contradictions often arise from synthetic variability (e.g., oxidation, trace solvents). Mitigate by:

  • Standardized Synthesis : Reproduce reactions under inert atmosphere with rigorously purified reagents.
  • Cross-Validation : Compare UV-Vis/PL data with computational predictions (time-dependent DFT).
  • Single-Crystal XRD : Ensure structural consistency across batches .

Q. What role does this compound play in catalytic systems, and how can its efficiency be enhanced through ligand design?

  • Methodological Answer : As a cationic ligand, it stabilizes metal catalysts (e.g., CuI) in cross-coupling reactions. To enhance efficiency:

  • Electron-Withdrawing Substituents : Introduce trifluoromethyl groups to modulate electron density at the metal center .
  • Ligand Screening : Test derivatives in Ullmann-type couplings (e.g., aryl halide amination) under microwave irradiation. Monitor turnover frequency (TOF) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.